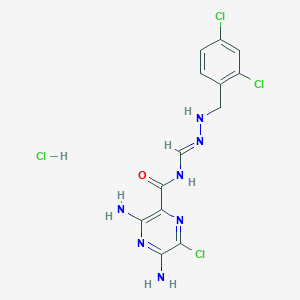

2',4'-Dichlorobenzamil * HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’,4’-Dichlorobenzamil * HCl is the hydrochloride salt preparation of 2’,4’-Dichlorobenzamil. This compound is known for its role as an inhibitor of the sodium/calcium exchanger protein (NCX). It has been widely studied for its ability to block NCX, which is crucial in various physiological processes, including the regulation of intracellular calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichlorobenzamil * HCl typically involves the reaction of 2’,4’-dichlorobenzylamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of 2’,4’-Dichlorobenzamil * HCl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichlorobenzamil * HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 2',4'-dichlorobenzamil hydrochloride span multiple fields:

Pharmacological Research

- Calcium Regulation : DBZ is extensively studied for its ability to inhibit sodium/calcium exchange, which is crucial in various cellular functions, including muscle contraction and neurotransmitter release. This property makes it a valuable tool in understanding calcium dysregulation in diseases such as hypertension and heart failure .

- Spermicidal Activity : Research indicates that DBZ exhibits potent spermicidal effects on human spermatozoa. A study demonstrated that concentrations as low as 0.5 mM resulted in total loss of sperm viability within one minute, attributed to elevated intracellular calcium levels . This has implications for reproductive health applications.

Biochemical Studies

- Ion Channel Interaction : DBZ interacts with various ion channels, including cyclic nucleotide-gated calcium channels and plasmalemmal sodium/calcium exchangers. This interaction is significant for studies involving neuronal signaling and cardiac function .

- Potential Therapeutic Uses : Investigations into DBZ's therapeutic effects are ongoing, particularly concerning conditions related to calcium dysregulation, such as arrhythmias and ischemic heart disease .

Spermicidal Efficacy

A study published in Drug Discoveries & Therapeutics highlighted the efficacy of DBZ as a spermicidal agent. The research found that when combined with H2-receptor antagonists like cimetidine and ranitidine, the time required to achieve complete sperm immotility was significantly reduced, suggesting a synergistic effect on intracellular calcium elevation .

Calcium Dysregulation Research

Another investigation focused on the role of DBZ in modulating calcium levels within cardiac cells. The findings indicated that DBZ could potentially serve as a therapeutic agent in managing conditions characterized by abnormal calcium handling, such as heart failure .

Mechanism of Action

2’,4’-Dichlorobenzamil * HCl exerts its effects by inhibiting the sodium/calcium exchanger protein (NCX). This inhibition prevents the exchange of sodium and calcium ions across the cell membrane, leading to an increase in intracellular calcium levels. The compound targets the NCX protein, disrupting its normal function and affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

3’,4’-Dichlorobenzamil: Another inhibitor of the sodium/calcium exchanger with similar properties.

Benzamil: A related compound with a broader range of ion channel inhibition.

Amiloride: Known for its diuretic effects and inhibition of sodium channels.

Uniqueness

2’,4’-Dichlorobenzamil * HCl is unique due to its specific inhibition of the NCX protein, making it a valuable tool in research focused on calcium regulation. Its distinct chemical structure and targeted action differentiate it from other similar compounds .

Biological Activity

2',4'-Dichlorobenzamil hydrochloride (DBZ) is a compound recognized primarily as a sodium/calcium exchanger inhibitor. Its biological activities have garnered attention in various fields, particularly in reproductive health and pharmacology. This article explores the biological activity of DBZ, focusing on its mechanisms, efficacy in spermicidal applications, and relevant case studies.

- Chemical Name : 2',4'-Dichlorobenzamil hydrochloride

- CAS Number : 2088-58-6

- Molecular Formula : C13H13Cl4N7O

- Alternative Names : DCBA HCl

DBZ functions as an inhibitor of the sodium/calcium exchanger (NCX), which plays a crucial role in regulating intracellular calcium levels. By inhibiting NCX, DBZ increases intracellular calcium concentrations, which is pivotal for various physiological processes including muscle contraction and neurotransmitter release. In the context of spermatozoa, increased intracellular calcium leads to alterations in sperm motility and viability.

Spermicidal Efficacy

DBZ has been extensively studied for its spermicidal properties. Research indicates that it exhibits a dose- and time-dependent spermicidal action on human spermatozoa.

- Key Findings :

- A concentration of 4 mM DBZ resulted in total loss of sperm viability within 1 minute when added to total semen.

- A lower concentration of 0.5 mM was effective in killing spermatozoa separated from semen.

- The mechanism involves an increase in intracellular calcium levels, leading to sperm death rather than merely immobilization .

Comparative Efficacy

In comparative studies, DBZ has shown significant spermicidal activity when combined with other agents. For instance, its efficacy was enhanced when used alongside H2-receptor antagonists, suggesting a synergistic effect that warrants further investigation .

Case Studies and Research Findings

Discussion

The biological activity of 2',4'-Dichlorobenzamil hydrochloride underscores its potential applications beyond traditional uses. Its role as a sodium/calcium exchanger inhibitor positions it uniquely within pharmacological research, particularly concerning reproductive health.

Future Directions

Further research is needed to explore:

- The long-term effects of DBZ on sperm physiology.

- Potential applications in contraceptive technologies.

- Safety profiles and side effects associated with its use in human subjects.

Properties

Molecular Formula |

C13H13Cl4N7O |

|---|---|

Molecular Weight |

425.1 g/mol |

IUPAC Name |

3,5-diamino-6-chloro-N-[(E)-[(2,4-dichlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C13H12Cl3N7O.ClH/c14-7-2-1-6(8(15)3-7)4-20-21-5-19-13(24)9-11(17)23-12(18)10(16)22-9;/h1-3,5,20H,4H2,(H4,17,18,23)(H,19,21,24);1H |

InChI Key |

LPDXPNZRKFRFRR-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.